8-[(4-Bromophenyl)methoxy]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12BrNO |
|---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
8-[(4-bromophenyl)methoxy]quinoline |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2 |
InChI Key |
XOSAUUYDBIHWTF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)Br)N=CC=C2 |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Strategies for 8-[(4-Bromophenyl)methoxy]quinoline
Retrosynthetic analysis of this compound identifies two primary disconnections. The most logical and common disconnection is at the ether bond (C-O), which simplifies the target molecule into two key synthons: 8-hydroxyquinoline (B1678124) and a suitable 4-bromobenzyl electrophile, such as 4-bromobenzyl bromide. This approach is highly practical due to the commercial availability and established reactivity of 8-hydroxyquinoline.
A more fundamental retrosynthetic disconnection breaks down the quinoline (B57606) ring itself. Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can be envisioned. For instance, a Doebner-von Miller approach would involve the reaction of 2-aminophenol (B121084) with an α,β-unsaturated aldehyde or ketone, which would later be brominated and etherified. However, for this specific target molecule, building from a pre-formed 8-hydroxyquinoline ring is the more direct and efficient strategy.
Conventional Synthetic Routes and Optimization Studies
The most conventional and widely adopted route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the deprotonated form of 8-hydroxyquinoline (quinolin-8-olate) with 4-bromobenzyl halide.
The general procedure involves:
Deprotonation of 8-hydroxyquinoline: A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), is used to deprotonate the hydroxyl group of 8-hydroxyquinoline in a suitable aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov
Nucleophilic Substitution: The resulting nucleophilic quinolin-8-olate anion is then reacted with 4-bromobenzyl bromide or 4-bromobenzyl chloride. The alkoxide attacks the benzylic carbon, displacing the halide and forming the desired ether linkage.
Analogous syntheses, such as the preparation of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline and methyl iodide, follow this exact pathway, demonstrating its reliability for alkylating the 8-hydroxyl group. researchgate.netnnpub.org Optimization studies for such reactions typically focus on the choice of base, solvent, and temperature to maximize yield and minimize side reactions.
| Parameter | Condition | Purpose | Reference |
| Starting Material | 8-Hydroxyquinoline | Phenolic precursor | nih.gov |
| Reagent | 4-Bromobenzyl bromide | Electrophilic benzyl (B1604629) source | N/A |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of hydroxyl group | nnpub.org |
| Solvent | Acetone or DMF | Aprotic solvent to facilitate Sₙ2 reaction | nih.govnnpub.org |
| Conditions | Reflux | To provide activation energy for the reaction | nnpub.org |
Etherification Reactions in Quinoline Synthesis
Etherification at the C8 position of the quinoline ring is a key transformation. While the Williamson ether synthesis is standard, other methods like the Ullmann condensation can also be employed, particularly for forming aryl ethers. The Ullmann reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. escholarship.org For the synthesis of an aralkyl ether like this compound, the Williamson method is generally more straightforward and does not typically require a metal catalyst. However, the development of copper-catalyzed C-O cross-coupling reactions provides a modern alternative for forming such bonds under mild conditions. rsc.org
Bromination and Other Halogenation Strategies for Quinoline Derivatives
Halogenation of the quinoline scaffold is a critical strategy for introducing functional handles for further modification. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring. acgpubs.org
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution compared to benzene (B151609). Substitution typically occurs on the benzene ring portion rather than the pyridine (B92270) ring.
Influence of Substituents: An activating group, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at the C8 position, directs electrophilic bromination to the C5 and C7 positions. For example, the bromination of 8-hydroxyquinoline with molecular bromine tends to yield a mixture of 5-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.org In contrast, bromination of 8-methoxyquinoline can be controlled to selectively produce 5-bromo-8-methoxyquinoline. acgpubs.org
Halogenating Agents: Various reagents can be used, including molecular bromine (Br₂) in solvents like acetic acid or carbon tetrachloride, and N-Bromosuccinimide (NBS), often used for benzylic or allylic bromination but also effective for aromatic bromination under specific conditions. nuph.edu.ua
| Substrate | Brominating Agent | Solvent | Product(s) | Reference |
| 8-Hydroxyquinoline | Br₂ | CH₃CN | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | acgpubs.org |
| 8-Methoxyquinoline | Br₂ | CCl₄ | 5-Bromo-8-methoxyquinoline | acgpubs.org |
| 2-Methylquinolin-4(1H)-one | NBS or Br₂ | Acetic Acid or Chloroform | 3-Bromo-6-bromo or C2-bromomethyl derivatives | nuph.edu.ua |
| Quinoline | Br₂ (gas phase) | N/A (High Temp) | 3-Bromoquinoline (300°C), 2-Bromoquinoline (450°C) | researchgate.net |
Multi-component Reaction Approaches for Quinoline Scaffolds
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecular scaffolds like quinoline in a single step from multiple starting materials. rsc.orgrsc.org These reactions offer high atom economy and allow for the rapid generation of diverse quinoline libraries. While not a direct route to this compound, MCRs are fundamental for creating the core quinoline structure, which can then be functionalized.
Key MCRs for quinoline synthesis include:
Povarov Reaction: A [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. beilstein-journals.org
Doebner Reaction: A reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. thieme-connect.com
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
These MCRs provide access to a wide variety of substituted quinoline precursors, which can then undergo further transformations, such as halogenation and etherification, to yield the final target compound.
Catalytic Approaches in the Synthesis of the Chemical Compound and its Analogues
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of functionalized quinolines has benefited immensely from the development of novel catalytic systems. rsc.org
Transition-Metal Catalysis in Quinoline Functionalization
Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds like quinoline. mdpi.comrsc.org The direct C-H activation and functionalization of the quinoline ring is a particularly powerful strategy that avoids the need for pre-functionalized substrates. acs.org
C8 Functionalization: The C8 position of quinoline can be selectively functionalized using transition-metal catalysis. thieme-connect.com This is often achieved by using the quinoline nitrogen atom as an internal directing group. For quinolines lacking a directing group at the 8-position, functionalization often occurs at other sites (e.g., C2). To achieve C8 selectivity, quinoline N-oxides are commonly used as substrates, where the N-oxide oxygen atom acts as a directing group, coordinating to the metal center and facilitating C-H activation at the adjacent C8 position. acs.orgacs.org
Catalytic Systems: A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been employed. rsc.orgacs.org These catalysts can mediate a range of transformations, including arylation, alkylation, and C-O bond formation. mdpi.comthieme-connect.com For instance, copper-catalyzed C-O cross-coupling of 8-aminoquinoline (B160924) amides has been developed for the selective esterification at the C5 position, highlighting the potential for site-selective functionalization through carefully designed catalytic systems. rsc.org
Organocatalysis in Chemical Compound Synthesis
The field of organic synthesis has been significantly advanced by the advent of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. This approach offers a compelling alternative to traditional metal-based catalysts, mitigating concerns regarding toxic metal residues in the final products. nih.govunibo.it In the context of quinoline synthesis, organocatalyzed reactions have emerged as a "green" and efficient strategy. nih.gov
Researchers have successfully employed organocatalysts for the construction of the quinoline core. nih.govresearchgate.net One notable advancement is the development of an atroposelective Friedländer heteroannulation reaction using chiral phosphoric acid as an efficient organocatalyst. acs.org This method allows for the synthesis of enantioenriched axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. acs.org The use of such catalysts is part of a broader trend towards developing asymmetric organocatalytic domino and cascade reactions for creating complex, enantiomerically enriched molecules in a single, uninterrupted process. acs.org These methods are valued for their operational simplicity and use of mild reaction conditions. unibo.it
The principles of organocatalysis are central to modern synthetic chemistry, providing powerful methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. unibo.it By avoiding often toxic and expensive metal catalysts, organocatalysis aligns with the growing demand for safer and more sustainable chemical processes. nih.govunibo.it
Green Chemistry Principles and Sustainable Synthesis Methodologies
The synthesis of quinoline derivatives, including the precursors for this compound, is increasingly guided by the principles of green chemistry. numberanalytics.com This paradigm shift focuses on designing environmentally benign processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijpsjournal.comresearchgate.net
Key green chemistry strategies applied to quinoline synthesis include:
Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com
Use of Greener Solvents: Employing environmentally friendly solvents like water and ethanol, which reduces the reliance on volatile and often toxic organic solvents. researchgate.nettandfonline.com Several one-pot syntheses of quinoline derivatives have been successfully developed using water as a green reaction medium. tandfonline.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis. ijpsjournal.comtandfonline.com Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. tandfonline.com
Use of Recyclable Catalysts: Developing and using catalysts that can be easily recovered and reused for multiple reaction cycles. asianpubs.org Polymer-supported sulphonic acids, for example, have been reported as efficient and recyclable catalysts for quinoline synthesis under mild conditions. asianpubs.org
A notable example of a green synthesis is the preparation of 8-hydroxyquinoline magnesium by reacting 8-hydroxyquinoline and magnesium hydroxide in distilled water at elevated temperatures, achieving a high yield and purity. researchgate.netx-mol.com Similarly, the synthesis of bis(8-hydroxyquinoline) zinc nanoparticles has been achieved using saffron extract in an aqueous environment at room temperature, highlighting the use of non-toxic, natural materials. optica.org These methodologies underscore the commitment to developing more sustainable and environmentally responsible chemical syntheses. ijpsjournal.comresearchgate.net
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound is achieved through the assembly of key precursors, primarily 8-hydroxyquinoline and 4-bromobenzyl bromide. The final coupling step typically proceeds via a Williamson ether synthesis.
The Williamson ether synthesis is a well-established and versatile method for forming ethers. masterorganicchemistry.com In this reaction, an alkoxide ion (formed by deprotonating an alcohol) acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of the target compound, 8-hydroxyquinoline is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This is then reacted with the alkylating agent, 4-bromobenzyl bromide, to yield this compound. nih.govlibretexts.org
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Reaction Type |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 4-Bromobenzyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound | Williamson Ether Synthesis (SN2) |
Synthesis of Precursor: 8-Hydroxyquinoline
8-Hydroxyquinoline (8-HQ) is a crucial precursor whose derivatives are known for a wide range of biological activities. bohrium.com Green and sustainable methods for its synthesis and derivatization are of significant interest. A green synthesis of an 8-hydroxyquinoline metal complex involves reacting 8-hydroxyquinoline in distilled water, which serves as an environmentally benign solvent. researchgate.netx-mol.comresearchgate.net The Mannich reaction, a multicomponent reaction, is another versatile method used to synthesize aminomethylated derivatives of 8-hydroxyquinoline, starting from 8-HQ, formaldehyde, and various amines. bohrium.com
Synthesis of Precursor: 4-Bromobenzyl bromide
The second key precursor, 4-bromobenzyl bromide, is an important building block in organic synthesis, often used as an alkylating agent in the preparation of pharmaceuticals and agrochemicals. lookchem.com It is typically synthesized from p-bromotoluene through free-radical bromination. guidechem.com This reaction involves treating p-bromotoluene with bromine in the presence of a radical initiator, such as UV light. prepchem.com
| Starting Material | Reagent | Conditions | Solvent | Yield |
|---|---|---|---|---|
| p-Bromotoluene | Bromine (Br2) | UV irradiation (e.g., 500-watt photolamp), boiling | Carbon tetrachloride (CCl4) | ~65-76.3% |
| p-Bromotoluene | Bromonaphthalene, PCl3 | Heated to ~120°C | - | ~45% |
The process generally involves dissolving p-bromotoluene in a solvent like carbon tetrachloride, heating the solution to boiling, and then adding bromine dropwise while irradiating the mixture with a lamp to initiate the reaction. prepchem.com After the reaction is complete, the product is isolated through washing, drying, and recrystallization, typically from ethanol, to yield the purified 4-bromobenzyl bromide solid. guidechem.comprepchem.com
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Synthetic Transformations
The principal synthetic route to 8-[(4-Bromophenyl)methoxy]quinoline is the Williamson ether synthesis. This reaction involves the O-alkylation of 8-hydroxyquinoline (B1678124) with 4-bromobenzyl bromide. The mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway.
The first step of the synthesis is the deprotonation of the hydroxyl group of 8-hydroxyquinoline by a base to form a more nucleophilic quinolin-8-olate anion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base can influence the reaction rate and yield.
The resulting quinolin-8-olate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The bromide ion, being a good leaving group, is displaced in a concerted step, leading to the formation of the ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base but does not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity. masterorganicchemistry.comyoutube.com
The general mechanism for the Williamson ether synthesis is depicted below:
Step 1: Deprotonation
8-Hydroxyquinoline + Base ⇌ Quinolin-8-olate anion + Conjugate acid of the base
Step 2: Nucleophilic Attack
Quinolin-8-olate anion + 4-Bromobenzyl bromide → this compound + Bromide ion
An alternative to the classical Williamson ether synthesis is the use of phase-transfer catalysis (PTC). In this methodology, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the quinolin-8-olate anion from an aqueous or solid phase to an organic phase where the 4-bromobenzyl bromide is dissolved. acs.orgresearchgate.net This technique can lead to faster reaction times, milder reaction conditions, and improved yields by bringing the reactants into close proximity. acsgcipr.org The mechanism under PTC conditions involves the formation of an ion pair between the phase-transfer catalyst cation and the quinolin-8-olate anion, which is then soluble in the organic phase and can readily react with the alkylating agent. core.ac.uk
| Reaction Step | Description | Key Intermediates/Transition States |
| Deprotonation | The hydroxyl group of 8-hydroxyquinoline is deprotonated by a base. | Quinolin-8-olate anion |
| Nucleophilic Attack (SN2) | The quinolin-8-olate anion attacks the benzylic carbon of 4-bromobenzyl bromide. | SN2 transition state |
| Phase-Transfer (optional) | A phase-transfer catalyst facilitates the transfer of the quinolin-8-olate anion to the organic phase. | Ion pair of catalyst and quinolin-8-olate |
Kinetic Studies of Chemical Transformations Involving the Chemical Compound
Specific kinetic data for the synthesis of this compound is not extensively documented in the literature. However, the kinetics of the reaction can be understood by examining the principles of SN2 reactions and Williamson ether synthesis involving similar substrates.
Rate = k[Quinolin-8-olate][4-Bromobenzyl bromide]
Several factors influence the rate constant, k:
Strength of the Nucleophile: A stronger base will lead to a higher concentration of the more nucleophilic quinolin-8-olate, thus increasing the reaction rate.
Nature of the Leaving Group: Bromide is a good leaving group, facilitating the SN2 reaction. The use of other halides would alter the rate, with the trend being I > Br > Cl > F.
Solvent: Polar aprotic solvents are preferred as they enhance the nucleophilicity of the alkoxide by not solvating the anion as strongly as protic solvents.
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.
In the context of phase-transfer catalysis, the kinetics can be more complex, often involving the rate of transfer of the nucleophile between phases. The reaction rate can be influenced by the concentration and lipophilicity of the catalyst, the stirring speed (in liquid-liquid systems), and the nature of the organic and aqueous phases. researchgate.netcore.ac.uk Studies on similar phase-transfer catalyzed O-alkylation of phenols have shown that the reaction can follow zero-order kinetics with respect to the concentration of the nucleophile in the aqueous phase under certain conditions, indicating that the catalytic cycle is the rate-determining step. acs.org
| Parameter | Effect on Reaction Rate | Rationale |
| Concentration of 8-hydroxyquinoline | Increases | Increases the concentration of the nucleophile precursor. |
| Concentration of 4-bromobenzyl bromide | Increases | Increases the concentration of the electrophile. |
| Base Strength | Increases | Increases the equilibrium concentration of the quinolin-8-olate anion. |
| Temperature | Increases | Provides more energy to overcome the activation barrier. |
| Solvent Polarity (Aprotic) | Increases | Enhances the nucleophilicity of the alkoxide. |
| Phase-Transfer Catalyst Concentration | Increases (up to a point) | Facilitates the transfer of the nucleophile to the reaction phase. |
Stereochemical Investigations in Quinoline (B57606) Synthesis
The synthesis of this compound via the Williamson ether synthesis does not involve the formation or modification of a stereocenter in the final product under typical conditions. The starting materials, 8-hydroxyquinoline and 4-bromobenzyl bromide, are achiral.
However, it is important to consider the stereochemical implications if chiral starting materials were to be used. The SN2 reaction mechanism proceeds with an inversion of configuration at the electrophilic carbon. In the case of 4-bromobenzyl bromide, the benzylic carbon is prochiral. If a hypothetical synthesis were to start with a chiral derivative of 4-bromobenzyl bromide where the benzylic carbon is a stereocenter, the reaction would proceed with inversion of stereochemistry at that center.
For the broader context of quinoline synthesis, stereochemical investigations are highly relevant, particularly in the synthesis of chiral quinoline derivatives which are important in medicinal chemistry. For instance, asymmetric syntheses of quinolines can be achieved using chiral catalysts or chiral auxiliaries. Phase-transfer catalysis has also been employed for the stereoselective synthesis of α-amino acids derived from quinolines. acs.org In such cases, the stereochemical outcome is a critical aspect of the reaction mechanism and is controlled by the chiral environment created by the catalyst or auxiliary.
While no specific stereochemical studies have been reported for this compound itself, the principles of stereochemistry in SN2 reactions and asymmetric synthesis are well-established and would apply if chiral variants of the reactants were employed.
Derivatization, Structural Modification, and Structure Activity/property Relationship Studies Research Models
Rational Design and Synthesis of Analogues and Derivatives
The rational design of analogues of 8-[(4-Bromophenyl)methoxy]quinoline often involves a molecular hybridization approach, where known pharmacophoric groups are combined to create new chemical entities with potentially enhanced or novel activities. acs.org This strategy is underpinned by the recognition that specific structural motifs can confer desirable properties, such as enhanced binding to a biological target. acs.org
The synthesis of these derivatives frequently starts from commercially available or readily prepared precursors like 8-hydroxyquinoline (B1678124) or 2-methylquinoline. mdpi.comacs.orgacgpubs.org For instance, 8-substituted quinolines can be prepared and subsequently undergo reactions such as bromination to introduce key functional groups. acgpubs.org The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a ketone, is another established method for constructing the quinoline (B57606) core. acs.orgnih.gov
One common synthetic route involves the reaction of an 8-substituted quinoline with an appropriately substituted benzyl (B1604629) halide in the presence of a base to form the ether linkage. Further modifications can then be made to either the quinoline or the phenyl ring. For example, a tandem microwave-accelerated procedure has been developed for the synthesis of 8-arylquinolines, which involves the C8-selective arylation of quinoline N-oxides followed by the reduction of the N-O bond. acs.org This method has proven to be efficient and tolerates a variety of functional groups. acs.org
Derivatives are often synthesized in a series to systematically probe the effects of different substituents. researchgate.netrsc.org For example, a series of quinoline-containing compounds were designed and synthesized to evaluate their in vitro antitumor activity. researchgate.net Similarly, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized to explore their potential as anticancer and antimicrobial agents. rsc.orgresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. nih.govbrieflands.com
Impact of Substituent Effects on Reactivity and Selectivity
The electronic nature of substituents on the quinoline and phenyl rings of this compound and its analogues significantly influences their reactivity and selectivity. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its chemical properties.
For instance, in the palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides, the reaction proceeded more slowly with N-oxides bearing electron-withdrawing groups (like nitro and ester groups) at the C6 position, leading to lower yields of the corresponding products. acs.org Conversely, the presence of electron-donating groups on aryl isothiocyanates in a different reaction led to better product yields compared to electron-withdrawing substituents. nih.gov
Substituents also play a crucial role in the biological activity of these compounds. Studies on styryl quinoline derivatives have shown that the presence of an electron-withdrawing bromine atom on the styryl ring can enhance cytotoxic activity. acs.org In another study of quinoline derivatives, the introduction of electron-withdrawing groups was found to enhance antiproliferative effects. The position of the substituent is also critical. For example, in a series of Wnt signaling inhibitors, the introduction of halogen atoms at the 4-position of a phenyl group was effective, with the 4-bromophenyl derivative being the most active, while other halogenated derivatives were nearly inactive. nih.gov
The luminescent properties and thermostability of related Zn(II) 8-hydroxyquinolinate complexes are also heavily influenced by substituent effects. researchgate.net The introduction of a strong electron-withdrawing group like cyanide (CN) was found to decrease the HOMO-LUMO energy gap, while an electron-donating group like tert-butyl enlarged it. researchgate.net
Conformational Analysis and Molecular Recognition Research
The three-dimensional conformation of this compound and its derivatives is a key determinant of their interaction with other molecules and, consequently, their biological activity. Conformational analysis, often aided by computational modeling, is used to understand the spatial arrangement of the molecule.
Crystallographic analyses of related styryl quinoline derivatives have revealed that substituents can significantly impact the molecular geometry. For example, 8-hydroxy substituted derivatives tend to adopt a non-planar conformation, whereas 8-nitro substituted derivatives are more planar. researchgate.net The planarity or non-planarity of the molecule can affect its ability to intercalate with DNA or fit into the binding pocket of a protein.
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is at the heart of the biological activity of these compounds. Molecular docking studies are frequently employed to predict the binding modes of these quinoline derivatives with their biological targets, such as enzymes or receptors. researchgate.net These studies can provide insights into the key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, molecular modeling studies have been used to evaluate the recognition profiles of quinoline derivatives at the binding pocket of VGFR tyrosine kinase. researchgate.net
The ability of a molecule to adopt a specific conformation that is complementary to a binding site is crucial for its activity. In some cases, partial saturation of the quinoline ring can lead to a considerable reduction in activity, suggesting that the aromaticity and planarity of the quinoline system are important for molecular recognition. nih.gov
Development of Structure-Activity Relationship (SAR) Models in In Vitro Research Paradigms
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound and assessing the effect of these changes on its biological activity. georgiasouthern.edu The goal is to identify the key structural features responsible for the desired activity and to optimize the lead compound's potency and selectivity. georgiasouthern.edu
For derivatives of this compound, SAR studies are typically conducted using in vitro assays, where the compounds are tested against specific biological targets, such as enzymes or cancer cell lines. researchgate.netrsc.orgbrieflands.com For example, the cytotoxic activity of newly synthesized cyclopenta[b]quinoline-1,8-dione derivatives was evaluated against various cancer cell lines using the MTT assay. brieflands.com
These studies have revealed several important SAR trends for quinoline-based compounds:
The role of the quinoline core: The quinoline scaffold is often considered a privileged structure in medicinal chemistry due to its presence in many biologically active compounds. purdue.edumdpi.com Modifications to this core can significantly impact activity.
The importance of substituents: As discussed previously, the nature and position of substituents on both the quinoline and the pendant phenyl ring are critical. For instance, in a series of inhibitors of the Wnt response, the 4-bromophenyl derivative was found to be the most active among a range of halogenated analogues. nih.gov
The influence of linking moieties: The linker connecting the quinoline and phenyl rings can also be modified. In some cases, the amide region of related molecules can accommodate structural changes without a significant loss of activity. nih.gov
The data from these in vitro studies are used to build SAR models. These models can be qualitative, identifying general trends, or quantitative (QSAR), establishing mathematical relationships between structural properties and biological activity. The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogues. For instance, the finding that a 4-bromophenyl group at a specific position enhances activity can guide the synthesis of new derivatives with similar features. nih.gov
Interactive Data Table: In Vitro Activity of Selected Quinoline Derivatives
| Compound ID | Modification | Target/Assay | Activity (IC50/MIC) | Reference |
|---|---|---|---|---|
| 6h | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | Raji and HeLa cell lines (cytotoxicity) | IC30: 82 and 24.4 μM, respectively | brieflands.com |
| 6b | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative | S. aureus DNA gyrase | IC50: 33.64 μM | nih.govresearchgate.net |
| 10 | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative | S. aureus DNA gyrase | IC50: 8.45 μM | nih.govresearchgate.net |
| 8c | 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | EGFR kinase | IC50: 0.14 μM | rsc.org |
| 12d | 2-((E)-cinnamylthio)-5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | EGFR kinase | IC50: 0.18 μM | rsc.org |
| 15 | N-(4-bromophenyl) derivative | Wnt signaling reporter assay | Most active in series | nih.gov |
| S3A | 2-Styryl-8-hydroxy quinoline with -Br on styryl ring | Cytotoxicity | IC50: 2.52 μM | acs.org |
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., DFT, Ab Initio Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. nih.govnih.gov These methods are used to optimize molecular geometry, calculate electronic properties, and predict spectroscopic behavior. nih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. nih.govresearchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability and reactivity from its ground state. nih.govresearchgate.net
Electronic structure analysis offers a detailed picture of how electrons are distributed within the 8-[(4-Bromophenyl)methoxy]quinoline molecule and how this distribution governs its chemical behavior.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.netscirp.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of significant intramolecular charge transfer, which can be responsible for the bioactivity of a molecule. researchgate.netscirp.org For related quinoline derivatives, this gap is often analyzed to understand their charge transfer interactions. scirp.orgacs.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for understanding intermolecular interactions, including those with biological receptors. researchgate.netresearchgate.net In quinoline structures, nucleophilic regions are often found around nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. researchgate.net
| Parameter | Significance | Typical Findings for Quinoline Derivatives |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. scirp.orgresearchgate.net | A smaller gap often correlates with higher reactivity and potential bioactivity due to enhanced charge transfer. researchgate.netscirp.org |
| MEP Negative Regions | Identify nucleophilic sites (e.g., N, O atoms) prone to electrophilic attack and hydrogen bonding. researchgate.net | Often located around the quinoline nitrogen and ether/hydroxyl oxygen atoms. researchgate.net |
| MEP Positive Regions | Identify electrophilic sites (e.g., hydrogen atoms) prone to nucleophilic attack. | Typically found around the hydrogen atoms of the aromatic rings. |
| NBO Stabilization Energy (E⁽²⁾) | Quantifies intramolecular charge transfer and delocalization from donor to acceptor orbitals, indicating molecular stability. researchgate.netsemanticscholar.org | Significant stabilization energies are observed from interactions involving lone pairs of heteroatoms (N, O) and π-orbitals of the aromatic rings. semanticscholar.org |
Computational methods can predict various spectroscopic properties of this compound, which aids in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. sci-hub.se The theoretical spectra for Infrared (IR) and Raman spectroscopy are often compared with experimental results to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netsci-hub.se Potential Energy Distribution (PED) analysis is frequently used to provide a detailed assignment of these vibrational modes. sci-hub.se
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netsci-hub.se It calculates the electronic transition energies (excitation energies) and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. scirp.org These predictions help to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic quinoline and phenyl rings. sci-hub.se The solvent effects on the spectra can also be modeled to better match experimental conditions. sci-hub.se
Molecular Docking Studies for Exploring Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netacs.org This method is crucial for drug discovery, as it helps to elucidate the binding mode and affinity of potential drug candidates. For this compound, docking studies can identify potential biological targets and rationalize its activity by examining key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. researchgate.netresearchgate.net Quinoline derivatives have been docked into the active sites of various enzymes and receptors, such as DNA gyrase and monoamine oxidase (MAO), to explore their inhibitory potential. researchgate.netacs.orgnih.gov The docking score, an estimation of the binding energy, is used to rank compounds and prioritize them for further experimental testing. researchgate.net
| Target Protein | Therapeutic Area | Key Interactions Observed |
|---|---|---|
| DNA Gyrase | Antibacterial acs.orgnih.gov | Hydrogen bonding, hydrophobic interactions with active site residues. nih.gov |
| Monoamine Oxidase (MAO-A/B) | Antidepressant/Neuroprotective researchgate.net | Hydrogen bonds, π-π stacking with tyrosine residues, hydrophobic interactions. researchgate.net |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Antitubercular semanticscholar.orgresearchgate.net | Interactions with NAD+ cofactor and key amino acid residues. semanticscholar.org |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer rsc.org | Binding to the ATP-binding site, hydrogen bonds with key residues like Met793. rsc.org |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked pose and the dynamics of the interactions. nih.govbiorxiv.org By simulating the movements of atoms and molecules, MD can confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. biorxiv.org The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to evaluate the conformational stability of the complex throughout the simulation. nih.govbiorxiv.org These simulations provide a more realistic representation of the binding event in a physiological environment. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Research-Relevant Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or other properties. bio-hpc.eunih.gov By developing mathematical models based on molecular descriptors (physicochemical, electronic, or steric properties), QSAR can predict the activity of new, untested compounds. researchgate.netjst.go.jp For quinoline derivatives, QSAR models have been developed to predict activities such as antimicrobial, anticancer, and antimalarial effects. researchgate.netbio-hpc.eumdpi.com These models help in understanding which structural features are important for the desired activity and guide the design of more potent analogues of this compound. semanticscholar.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms, and identifying transition states and intermediates. mdpi.com For the synthesis of this compound or its precursors, reaction pathway modeling can help optimize reaction conditions by calculating the activation energies for different potential routes. For example, understanding the mechanism of reactions common in quinoline synthesis, such as the Pfitzinger or Camps cyclization, can lead to improved yields and selectivity. mdpi.comresearchgate.net This type of analysis is crucial for scaling up the synthesis of the compound and for understanding its potential degradation pathways.
Advanced Analytical Techniques for Characterization and Research
High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the precise molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used to confirm the identity and connectivity of atoms within 8-[(4-Bromophenyl)methoxy]quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. In the ¹H-NMR spectrum of a related compound, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, the benzylic protons of the O-CH₂ group and the protons on the quinoline (B57606) and phenyl rings show distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. mdpi.com For this compound, characteristic signals would be expected for the protons on the quinoline ring, the bromophenyl group, and the methylene (B1212753) bridge. mdpi.comresearchgate.net Similarly, the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom, with the methylene bridge carbon and the carbons of the aromatic rings appearing at predictable chemical shifts. mdpi.commdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₆H₁₂BrNO. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the bromophenylmethyl group. researchgate.net
Table 1: Representative Spectroscopic Data for Structural Elucidation
| Technique | Observation | Interpretation |
| ¹H-NMR | Multiple signals in the aromatic region (approx. 7.0-9.0 ppm). A singlet for the methylene (-CH₂-) protons. | Confirms the presence of the quinoline and bromophenyl ring protons. The methylene signal confirms the ether linkage. |
| ¹³C-NMR | Signals for aromatic carbons and a distinct signal for the methylene carbon. | Provides a carbon skeleton map, confirming the number and type of carbon environments. mdpi.com |
| HRMS | Precise m/z value corresponding to the calculated exact mass of C₁₆H₁₂BrNO. | Confirms the elemental composition and molecular weight of the compound. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
A similar analysis for this compound would provide unequivocal proof of its structure. The resulting crystal structure would detail the conformation of the methoxy (B1213986) bridge relative to the quinoline and bromophenyl rings and reveal intermolecular interactions, such as π-π stacking or hydrogen bonds, that govern the crystal packing. nih.govresearchgate.net
Table 2: Representative Crystallographic Data
| Parameter | Description | Example Value (from 4-Bromo-8-methoxyquinoline) nih.gov |
| Crystal System | The symmetry system to which the crystal belongs. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Pnma |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å |
| Z Value | The number of molecules per unit cell. | 4 |
| Intermolecular Interactions | Forces holding molecules together in the crystal lattice. | Weak C—H···π interactions observed. nih.gov |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods used for this purpose.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of non-volatile compounds like quinoline derivatives. The method involves passing the compound through a column packed with a stationary phase, using a liquid mobile phase. The separation is based on the differential partitioning of the components between the two phases. By using a suitable detector (e.g., UV-Vis), the purity of this compound can be quantified, often showing purities exceeding 98%. google.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For a related quinoline derivative, GC-MS was used to confirm its identity and purity, with the retention time (tᵣ) serving as a key identifier. mdpi.com
Table 3: Chromatographic Methods for Purity Analysis
| Technique | Principle | Application for this compound |
| HPLC | Separation based on partitioning between a solid stationary phase and a liquid mobile phase. | Quantitative purity assessment and preparative isolation. google.com |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Purity verification and identification of volatile impurities. mdpi.com |
Electroanalytical Methods for Redox Behavior Research
Electroanalytical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules—their ability to gain or lose electrons. The quinoline nucleus is known to be electrochemically active. researchgate.netbohrium.com The electrochemical behavior of this compound can be investigated to understand its electronic characteristics.
In a typical CV experiment, the potential applied to a solution of the compound is swept, and the resulting current is measured. This can reveal the oxidation and reduction potentials of the molecule. Such studies on quinoline derivatives have shown that substituents can significantly influence their redox properties. researchgate.net The electron-donating methoxy group and the electron-withdrawing bromine atom in this compound would be expected to modulate its electrochemical behavior. researchgate.net
Thermal Analysis in Chemical Research (e.g., DSC, TGA for stability studies)
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. scielo.org.co Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the thermal stability and phase behavior of a compound. iitk.ac.in
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This analysis can determine the decomposition temperature of this compound, providing insight into its thermal stability. cirad.fr For many organic compounds, TGA shows a stable baseline until the onset of decomposition, at which point a significant mass loss is observed. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities can often be detected by a broadening of the melting peak and a depression of the melting point. cirad.fr
Table 4: Thermal Analysis Techniques
| Technique | Measurement | Information Gained for this compound |
| TGA | Mass vs. Temperature | Decomposition temperature, thermal stability range. iitk.ac.in |
| DSC | Heat Flow vs. Temperature | Melting point, heat of fusion, detection of polymorphic transitions. |
Investigation of Biological Interactions and Target Identification Methodologies in Vitro and in Silico Research Models
In Vitro Enzyme Inhibition Assays (Methodological Considerations and Mechanistic Insights)
In vitro enzyme inhibition assays are fundamental in biochemical research and drug discovery to determine the ability of a compound to selectively bind to an enzyme and modulate its activity. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound, allowing for the calculation of key inhibitory constants such as the IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%). Mechanistic insights are often gained through kinetic studies, which can distinguish between competitive, non-competitive, and uncompetitive inhibition by analyzing how the inhibitor affects the enzyme's affinity for its substrate (Kₘ) and its maximum reaction velocity (Vₘₐₓ).
Carbonic Anhydrase (hCA) Inhibition Research in In Vitro Systems
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. While various quinoline (B57606) derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, a specific search of available scientific literature did not yield studies on the inhibitory activity of 8-[(4-Bromophenyl)methoxy]quinoline against any hCA isoforms.
Acetylcholinesterase (AChE) Inhibition Research in In Vitro Systems
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. The standard method for assessing AChE inhibition is Ellman's assay, a colorimetric method that measures the product of thiocholine (B1204863) hydrolysis. Despite the evaluation of other quinoline-based compounds as AChE inhibitors, there is no specific research available detailing the in vitro inhibition of acetylcholinesterase by this compound.
DNA Gyrase Inhibition Research in Microbial Models
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. Inhibition is typically studied using a supercoiling assay, which measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA. The quinolone class of antibiotics is well-known for targeting DNA gyrase. Research has been conducted on related structures, such as 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, which have shown inhibitory activity against S. aureus DNA gyrase. However, direct experimental data on the DNA gyrase inhibitory potential of this compound is not present in the reviewed literature.
Tyrosine Kinase (e.g., EGFR-TK) Inhibition Research in In Vitro Systems
Tyrosine kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), are critical components of cell signaling pathways that regulate growth and proliferation, and their dysregulation is a hallmark of many cancers. Inhibition assays often involve measuring the phosphorylation of a substrate peptide using methods like ELISA or radioactive assays. While the quinoline and quinazoline (B50416) scaffolds are features of many EGFR-TK inhibitors, no studies were found that specifically assess the inhibitory effect of this compound on EGFR-TK or other tyrosine kinases.
In Vitro Receptor Binding Assays (Focus on Methodology and Ligand Affinity in Research Models)
Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. These assays typically involve incubating a receptor source (e.g., cell membranes expressing the receptor) with a labeled ligand (often radiolabeled or fluorescent) and a competing unlabeled ligand, such as the test compound. The amount of labeled ligand displaced by the test compound is measured, allowing for the determination of its binding affinity (often expressed as an inhibition constant, Kᵢ, or an IC₅₀ value). A review of the literature did not identify any receptor binding assays performed with this compound to determine its affinity for any specific biological receptor.
Cell-Based Assays for Investigating Cellular Pathway Modulation (Non-Clinical Models)
Cell-based assays are crucial for understanding a compound's biological effects in a more physiologically relevant context than enzyme or receptor assays. These non-clinical models use cultured cell lines to investigate how a compound modulates cellular pathways, affecting processes like cell viability (e.g., MTT assay), proliferation, apoptosis (e.g., caspase activation assays), or cell cycle progression. While various quinoline derivatives have been evaluated in such assays for anticancer and other activities, no published data exists detailing the effects of this compound in any cell-based assay designed to investigate cellular pathway modulation.
Based on a comprehensive search of available scientific literature, there is no specific research data for the chemical compound This compound corresponding to the detailed outline provided.
Studies on related but structurally distinct quinoline derivatives exist; however, per the strict requirement to focus solely on This compound , the following sections cannot be addressed as no dedicated research was found:
Biophysical Methods for Ligand-Protein Interaction Characterization (e.g., SPR, ITC)
Therefore, the generation of an article with the requested specific data, tables, and detailed findings for "this compound" is not possible at this time.
Emerging Research Areas and Future Directions
Development of Novel Quinoline-Based Chemical Scaffolds Incorporating the 4-Bromophenylmethoxy Moiety
The development of novel chemical scaffolds is a cornerstone of drug discovery and materials science, providing new molecular frameworks with unique properties. The quinoline (B57606) ring system is a versatile foundation for such endeavors. mdpi.com Research has focused on creating new derivatives by introducing various substituents to the quinoline core. The incorporation of a 4-bromophenylmethoxy moiety at the 8-position of the quinoline ring introduces specific steric and electronic features that can be exploited for developing new scaffolds.
The molecular hybridization approach, which combines two or more pharmacophores, is a key strategy in designing new chemical entities. acs.org For instance, research on related 2-(4-bromophenyl)quinoline (B1270115) derivatives has shown that they can serve as a basis for creating a variety of new compounds through reactions involving a carbohydrazide (B1668358) group. acs.orgnih.gov This has led to the synthesis of pyrazole, oxadiazole, and other heterocyclic systems attached to the quinoline core. acs.orgnih.gov These new structures have been investigated for their potential as antimicrobial agents, demonstrating that the 4-bromophenyl quinoline framework is a viable starting point for generating diverse and biologically active molecules. acs.orgnih.gov
Similarly, the 8-[(4-Bromophenyl)methoxy]quinoline structure can be envisioned as a foundational scaffold. The ether linkage provides a flexible connection point for further molecular elaboration, while the bromine atom on the phenyl ring offers a site for cross-coupling reactions, allowing for the attachment of a wide array of functional groups. This could lead to the creation of complex, three-dimensional molecules with potential applications in various fields. The exploration of derivatives from this scaffold remains a promising area for future research.
Potential Applications in Materials Science Research
Quinoline-based compounds have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. This is often due to their unique photophysical properties, which can be tuned by modifying the substituents on the quinoline ring.
Methodological Advancements in Synthesis and Analysis of Quinoline Ethers
The synthesis of quinoline ethers, such as this compound, typically involves the reaction of a hydroxyquinoline with a suitable alkyl or aryl halide in the presence of a base. A common method is the Williamson ether synthesis, where the hydroxyl group of 8-hydroxyquinoline (B1678124) is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide from 4-bromobenzyl halide.
Recent advancements in synthetic methodologies that could be applied to the synthesis of quinoline ethers include the use of phase-transfer catalysts to improve reaction efficiency and the development of new coupling reactions that allow for the formation of the ether linkage under milder conditions. For the synthesis of the quinoline core itself, classic methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, are still widely used for certain derivatives. acs.orgnih.gov
The analysis of quinoline ethers relies on a suite of standard spectroscopic techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. This confirms the successful formation of the ether linkage and the correct substitution pattern on the quinoline and phenyl rings. mdpi.comacs.orgnih.gov |
| Mass Spectrometry (MS) | Provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com |
| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups in the molecule, such as the C-O-C stretch of the ether and the aromatic C-H bonds. nih.gov |
| Elemental Analysis | Determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, providing further confirmation of its purity and identity. researchgate.net |
These analytical methods are crucial for the unambiguous characterization of newly synthesized quinoline ethers and their derivatives.
Addressing Unexplored Research Questions and Challenges for the Chemical Compound
Despite the foundational knowledge on quinoline chemistry, several research questions and challenges remain for this compound. A primary area for future investigation is the comprehensive evaluation of its biological activity profile. While related quinoline derivatives have been explored for antimicrobial and anticancer properties, the specific biological targets of this compound are largely unknown. mdpi.comtandfonline.comsemanticscholar.org Elucidating its mechanism of action at the molecular level is a significant challenge that would require extensive biochemical and cellular studies. mdpi.com
Another unexplored area is the systematic investigation of its structure-activity relationships (SAR). This would involve synthesizing a library of analogues with modifications to the quinoline ring, the phenyl ring, and the methoxy (B1213986) linker to understand how these changes affect its biological and physical properties. For instance, replacing the bromine atom with other halogens or with different functional groups could dramatically alter the compound's characteristics.
From a materials science perspective, a key challenge is to characterize the solid-state properties of this compound, such as its crystal packing, thermal stability, and photophysical behavior in thin films. These studies would be essential to assess its potential for use in electronic devices. Furthermore, developing scalable and cost-effective synthetic routes will be crucial for making this compound and its derivatives more accessible for research and potential commercial applications. Addressing these unexplored questions and overcoming these challenges will be vital for unlocking the full potential of this compound.
Q & A
Q. How should researchers mitigate environmental risks from quinoline-based reaction byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
